3a,4b-Galactotriose

説明

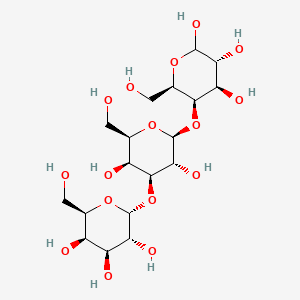

3a,4b-Galactotriose (synonyms: β-(1→4)-Galactotriose; CAS 400091-44-3) is a trisaccharide composed of three galactose units linked via glycosidic bonds. Its structure is characterized by α-(1→3) and β-(1→4) linkages, distinguishing it from other galactooligosaccharides (GOS) . This compound is of significant interest in biotechnology and nutrition due to its presence in fermented Distilled Dried Grain with Solubles (DDGS). During fermentation with Aspergillus niger, this compound content increases significantly (from trace amounts to ~17.5 µg/mL), enhancing DDGS suitability for pig feed by converting indigestible xylose into bioavailable sugars . Commercially, it is available in purified forms (1–5 mg) for research and industrial applications .

準備方法

Chemical Synthesis of 3α,4β-Galactotriose

Stepwise Protection-Deprotection Strategy

A patented method (CN1349998A) utilizes 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose as a starting material. Key steps include:

-

Glycosylation : The acceptor (protected galactose) reacts with monosaccharide donors (e.g., glucose Schmidt reagent) in dried dichloromethane, catalyzed by TMSOTf.

-

Deprotection : Aqueous acetic acid removes isopropylidene groups, yielding intermediates with free hydroxyl groups for subsequent glycosylation.

-

Second Glycosylation : The deprotected intermediate reacts with another donor to form the trisaccharide backbone.

Reaction Conditions :

This method achieves high regioselectivity but requires meticulous control of protecting groups to avoid side reactions .

Enzymatic Synthesis Using Glycosidases

Transglycosylation with β-Galactosidases

The β-galactosidase from Bifidobacterium bifidum (Saphera) synthesizes galactooligosaccharides (GOS) via transglycosylation. At 40°C and pH 6.0, lactose (400 g/L) is converted into GOS, including 3′-O-β-galactosyl-lactose (Gal-β(1→3)-Gal-β(1→4)-Glc) . While this system primarily yields β-linked GOS, mutagenesis or substrate engineering could enable α-1,3 linkage formation .

Key Parameters :

Glycosynthase Engineering

A β-1,2-galactosidase mutant (E350G) from Bacteroides sp. acts as a glycosynthase, synthesizing β-1,2-galactooligosaccharides using α-galactosyl fluoride (α-GalF) as a donor . Although designed for β-1,2 linkages, this approach demonstrates the potential for engineering enzymes to target α-1,3 bonds through active-site modifications .

Chemoenzymatic Hybrid Approaches

Combined Chemical and Enzymatic Glycosylation

A two-step process involves:

-

Chemical Synthesis of a Disaccharide Intermediate : Using Schmidt donors to form α-1,3 linkages .

-

Enzymatic Extension : β-Galactosidases or engineered glycosynthases add the β-1,4-linked galactose unit .

Advantages :

-

Leverages chemical precision for challenging α-linkages.

-

Utilizes enzymatic efficiency for β-linkages.

Challenges :

-

Compatibility of solvents and reaction conditions between steps.

Analytical Validation and Structural Confirmation

Chromatographic Profiling

-

HPAEC-PAD : Resolves 3α,4β-galactotriose from other GOS with a CarboPac PA-1 column (eluent: 100 mM NaOH/150 mM NaOAc) .

-

HILIC : Semipreparative purification using acetonitrile/water (75:25 v/v) .

NMR Characterization

Key NMR signals for 3α,4β-galactotriose :

-

α-1,3 Linkage : H1 (δ 4.55 ppm, α-anomer), C2 (δ 77.9 ppm) .

-

β-1,4 Linkage : H1 (δ 4.67 ppm, β-anomer), C4 (δ 79.7 ppm) .

Industrial-Scale Production Challenges

Yield Optimization

-

Chemical methods face scalability issues due to multi-step protection/deprotection .

-

Enzymatic methods require high donor concentrations (e.g., 400 g/L lactose) to favor transglycosylation over hydrolysis .

Purity and Cost

化学反応の分析

Types of Reactions

3a,4b-Galactotriose can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride.

Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted galactotriose derivatives.

科学的研究の応用

Biochemical Applications

3a,4b-Galactotriose serves as a model compound for studying glycosylation processes and enzyme interactions. Its structure allows researchers to investigate the specificity and activity of glycosyltransferases, enzymes responsible for the transfer of sugar moieties to various substrates.

Glycosyltransferase Studies

Research has demonstrated that this compound can act as an acceptor substrate for β-1,4-galactosyltransferases. These enzymes exhibit increased activity with longer oligosaccharides, making this compound a crucial component in understanding enzyme kinetics and substrate specificity .

Microbiological Applications

The role of this compound in gut microbiota interactions is significant. Certain gut bacteria utilize galactooligosaccharides as carbon sources, which can influence microbial composition and activity.

Cross-Feeding Behavior

Studies have shown that the presence of this compound can promote cross-feeding behavior among gut commensals such as Bacteroides breve. This bacterium can metabolize galactooligosaccharides effectively when specific genes are present, highlighting the importance of these compounds in maintaining gut health and microbial diversity .

Therapeutic Potential

The biological activities associated with this compound suggest potential therapeutic applications.

Immune Modulation

Research indicates that oligosaccharides like this compound may have immunomodulatory effects. They can influence the immune response by interacting with immune cells or modulating gut microbiota composition, which is crucial for maintaining immune homeostasis .

Antimicrobial Properties

Preliminary studies suggest that galactooligosaccharides may exhibit antimicrobial properties by inhibiting the growth of pathogenic bacteria while promoting beneficial strains. This dual action could be leveraged in developing functional foods or supplements aimed at enhancing gut health and preventing infections .

作用機序

The mechanism of action of 3a,4b-Galactotriose involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell signaling and immune responses . The compound’s structure allows it to bind to specific receptors and enzymes, influencing their activity and function.

類似化合物との比較

Structural and Functional Analysis

The table below compares 3a,4b-Galactotriose with structurally related trisaccharides and oligosaccharides:

Key Findings:

Linkage Specificity :

- This compound and a1-3,b1-4Galactotriose share mixed α/β linkages but differ in bond sequence or stereochemistry, impacting enzymatic recognition and digestibility .

- β-(1→4)-Galactotriose, with uniform β-linkages, is synthesized enzymatically for prebiotic studies, contrasting with this compound’s natural fermentation origin .

Biological Roles: this compound enhances DDGS nutritional value by replacing xylose, which pigs cannot metabolize . β-(1→4)-Galactotriose serves as a model compound for studying GOS prebiotic effects, while Maltotriose is utilized in food processing due to its glucose-based structure .

Commercial Availability :

- This compound is marketed for research, whereas β-(1→4)-Galactotriose is available with detailed analytical data (e.g., CAS, MW) for industrial applications .

Physicochemical Properties

- β-(1→4)-Galactotriose : Stable under standard storage conditions (-20°C); soluble in water due to polar glycosidic bonds .

Research Implications and Gaps

- Enzymatic Specificity : The α/β mixed linkages in this compound may require unique β-galactosidases for synthesis or breakdown, differing from homogeneous GOS .

- Nutritional Studies : Further research is needed to quantify this compound’s prebiotic effects compared to β-(1→4)-Galactotriose and its isomers .

生物活性

3a,4b-Galactotriose is a trisaccharide composed of three galactose units linked through β-glycosidic bonds. It plays a significant role in various biological processes, particularly in the human gut microbiome, where it serves as a substrate for specific bacterial species. This article explores the biological activity of this compound, focusing on its enzymatic interactions, metabolic pathways, and potential health benefits.

Enzymatic Hydrolysis and Metabolism

The hydrolysis of this compound is primarily facilitated by specific enzymes known as β-galactosidases. These enzymes are produced by various gut bacteria, including Bifidobacterium and Bacteroides species.

Key Findings:

- Enzyme Specificity : Research indicates that certain β-galactosidases exhibit high specificity for this compound and related oligosaccharides. For instance, the enzyme BgaA from Bifidobacterium breve shows significant hydrolytic activity towards β-1,3-galactooligosaccharides with degrees of polymerization (DP) of 2 to 3, including this compound .

- Metabolic Pathways : The metabolism of this compound by gut bacteria contributes to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health and may exert anti-inflammatory effects .

Case Study 1: Cross-Feeding Behavior

A study examined the cross-feeding behavior between Bacteroides cellulosilyticus and Bifidobacterium breve UCC2003 in the presence of dietary polysaccharides such as Larch Wood Arabinogalactan. It was found that B. breve utilized β-1,3-galacto-di/trisaccharides (including this compound) for growth. The study highlighted the importance of these oligosaccharides in supporting the growth of beneficial gut bacteria .

Case Study 2: Enzyme Characterization

In another study focusing on enzyme characterization from Bifidobacterium longum, endogalactanase was shown to liberate galactotriosaccharides from β-1,4-galactans. This process underscores how enzymes can break down complex carbohydrates into simpler forms like this compound, which can then be utilized by various gut microbes .

Health Implications

The consumption of oligosaccharides like this compound has been associated with several health benefits:

- Prebiotic Effects : By serving as a substrate for beneficial gut bacteria, this compound may enhance gut microbiota diversity and promote the growth of probiotics.

- SCFA Production : The fermentation of oligosaccharides leads to SCFA production, which has been linked to improved gut health and reduced risk of gastrointestinal disorders .

Data Table: Enzymatic Activities on this compound

Q & A

Q. What are the established synthesis pathways for 3a,4b-Galactotriose, and how can their efficiency be optimized?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves enzymatic or chemical glycosylation. For enzymatic methods, optimize reaction conditions (pH, temperature, enzyme-substrate ratio) using design-of-experiment (DoE) approaches to maximize yield. For chemical synthesis, leverage orthogonal protection-deprotection strategies to minimize side reactions. Validate purity via HPLC or mass spectrometry and cross-reference protocols from literature using advanced search operators (e.g., intitle:"galactotriose synthesis" AND source:"Carbohydrate Research") .

Q. How should researchers design experiments to investigate the structural stability of this compound under varying physiological conditions?

Level: Advanced

Methodological Answer:

Adopt a simplex centroid mixture design to simulate physiological environments (e.g., pH 2–7, temperature 25–37°C). Use NMR or FTIR to monitor structural changes, and apply multivariate analysis to identify critical stability factors. Ensure reproducibility by pre-registering protocols and referencing established spectroscopic databases (e.g., filetype:pdf "galactotriose stability") .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Level: Basic

Methodological Answer:

Combine ¹H/¹³C NMR for glycosidic linkage confirmation and MALDI-TOF MS for molecular weight validation. Assign peaks using reference spectra from authoritative databases (e.g., Biological Magnetic Resonance Data Bank). For ambiguous signals, employ 2D NMR (COSY, HSQC) and compare with computational simulations (e.g., Gaussian DFT) .

Q. How can contradictory data on the bioactivity of this compound be resolved?

Level: Advanced

Methodological Answer:

Conduct meta-analyses of in vitro/in vivo studies using PRISMA guidelines. Apply sensitivity analysis to identify confounding variables (e.g., cell line heterogeneity, dosage variations). Replicate key experiments under standardized conditions and use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to quantify discrepancies. Cross-validate findings with independent labs .

Q. What research gaps exist in understanding the role of this compound in glycan-mediated signaling?

Level: Advanced

Methodological Answer:

Identify gaps via systematic reviews using Boolean search strings (e.g., (this compound AND "signaling pathway") NOT "review"). Prioritize understudied areas like cross-species receptor binding specificity or metabolic flux in cancer models. Propose hypotheses grounded in glycomics databases (e.g., GlyTouCan) .

Q. What strategies ensure reproducibility in this compound purification protocols?

Level: Basic

Methodological Answer:

Document all steps (e.g., column type, buffer composition) using FAIR principles. Validate reproducibility via inter-laboratory trials and share raw data on platforms like Zenodo. Reference IR spectra and chromatograms from primary literature using author:"Smith" AND term:"galactotriose purification" .

How can hypothesis-driven research on this compound be structured to address mechanistic questions?

Level: Advanced

Methodological Answer:

Develop three hypotheses: (1) Structural determinants of ligand-receptor interaction, (2) Metabolic fate in gut microbiota, (3) Role in immune modulation. Test using SPR for binding kinetics, isotopically labeled tracers for metabolism, and cytokine profiling for immune effects. Use OLS regression to model dose-response relationships .

Q. What interdisciplinary approaches are needed to explore this compound applications in drug delivery?

Level: Advanced

Methodological Answer:

Integrate glycobiology with materials science: synthesize glyconanoparticles and assess stability via DLS/TEM. Collaborate with computational chemists to model drug-carrier interactions (e.g., molecular docking). Use systematic search terms like (galactotriose AND "drug delivery") AND (intext:"nanoparticle" OR intext:"micelle") .

Q. How should literature reviews on this compound be conducted to avoid bias?

Level: Basic

Methodological Answer:

Use Google Scholar’s source: operator to filter high-impact journals (e.g., source:"Glycobiology"). Annotate findings in citation managers (e.g., Zotero) and assess study quality via QUADAS-2 for clinical data. Exclude non-peer-reviewed sources and preprints unless validated .

Q. What challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Level: Advanced

Methodological Answer:

Matrix effects (e.g., plasma proteins) can interfere with LC-MS quantification. Implement isotope dilution assays (¹³C-labeled internal standards) and validate recovery rates via spike-and-recovery experiments. Use advanced search terms like filetype:xlsx "galactotriose quantification" to locate published calibration curves .

Q. How can researchers design collaborative studies to explore this compound in multi-omics contexts?

Level: Advanced

Methodological Answer:

Define roles using a Gantt chart: glycomics (NMR/MS), transcriptomics (RNA-seq), and bioinformatics (pathway analysis). Share data via cloud platforms (e.g., Galaxy Project) and use version control (Git) for protocols. Reference collaborative frameworks from literature using intitle:"team science" AND "glycomics" .

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14+,15+,16?,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDPRQJTYDIWJU-RXOJRZLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。